molecular formula C12H8F6N2O B5907466 2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide

2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide

Cat. No.: B5907466
M. Wt: 310.19 g/mol
InChI Key: ALCIRSKCOFGSLW-UHFFFAOYSA-N
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Description

2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and an indole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide typically involves the reaction of 2,2,2-trifluoroethylamine with indole derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups or the indole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity. The indole moiety may also play a role in binding to specific proteins or nucleic acids, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoro-N,N-dimethylacetamide
  • 2,2,2-trifluoro-N-(trimethylsilyl)acetamide
  • 2,2,2-trifluoro-N-methyl-N-(trifluoroacetyl)acetamide

Uniqueness

2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide is unique due to the presence of both trifluoromethyl groups and an indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2,2,2-trifluoro-N-[2,2,2-trifluoro-1-(1H-indol-3-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F6N2O/c13-11(14,15)9(20-10(21)12(16,17)18)7-5-19-8-4-2-1-3-6(7)8/h1-5,9,19H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALCIRSKCOFGSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C(F)(F)F)NC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F6N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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